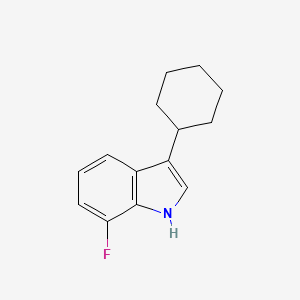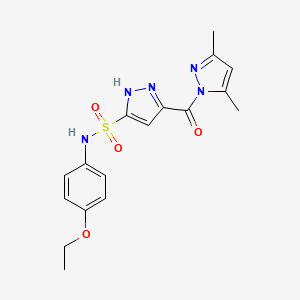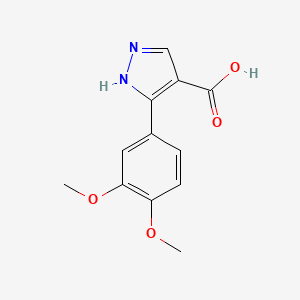![molecular formula C24H25ClN4O2 B2430227 N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1251599-45-7](/img/structure/B2430227.png)
N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Properties
Research has shown that compounds similar to N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide exhibit promising antimycobacterial activities. For instance, N -(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)-4-amide derivatives, including a 2-chloro- N -(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1 H -pyrazol-1-yl)phenyl)benzamide, were found to be effective against Mycobacterium tuberculosis H37Rv, with some derivatives showing low toxicity against normal cell lines (Nayak et al., 2016). This indicates the potential for these compounds in tuberculosis treatment.
Tritium Labeling for Molecular Studies
In another study, a compound with a similar structure underwent successful tritium labeling, which is a crucial step for studying molecular interactions and drug metabolism. This was demonstrated with N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist. The study showed the successful incorporation of tritium in various parts of the molecule (Hong et al., 2015).
Fungicidal Applications
Compounds with structural similarities to this compound also display significant fungicidal activities. For example, oxime ether derivatives containing 1-aryl-3-oxypyrazoles showed considerable fungicidal activities against Rhizoctonia solani, indicating their potential use in agricultural fungicides (Lv et al., 2015).
Anticancer Potential
Furthermore, benzamide derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antitumor properties. For instance, benzothiazole derivatives were designed and showed selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005). This points to the potential application of similar compounds in cancer therapy.
Antimicrobial Activities
Additionally, the compound has shown promise in antimicrobial research. Benzamides with pyrazolone structures were synthesized and evaluated for antimicrobial activities, demonstrating significant efficacy against various pathogenic strains. This suggests their potential application in developing new antimicrobial agents (Patel & Dhameliya, 2010).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEMYPRQPGMRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2430144.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)
![2-[(2-amino-9H-purin-6-yl)amino]acetic acid](/img/structure/B2430153.png)


![3-chloro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2430156.png)

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2430159.png)
![(2Z)-2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-5,5-dimethylcyclohexan-1-one](/img/structure/B2430162.png)
![1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2430164.png)
![spiro[3.5]nonan-5-one](/img/structure/B2430165.png)
